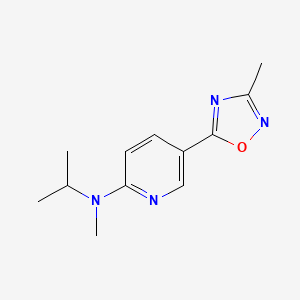![molecular formula C24H36N2O2 B5110309 1-cycloheptyl-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B5110309.png)
1-cycloheptyl-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cycloheptyl-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine is a chemical compound that belongs to the class of piperidine derivatives. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neurosciences.
Applications De Recherche Scientifique
1-cycloheptyl-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of various disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In pharmacology, this compound has been used to study the effects of piperidine derivatives on different biological targets, including neurotransmitter receptors and ion channels. In neurosciences, this compound has been used to study the mechanisms of action of various drugs and to investigate the role of neurotransmitters in brain function.
Mécanisme D'action
The mechanism of action of 1-cycloheptyl-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine is not fully understood. However, it has been reported to act as a potent antagonist of the dopamine D2 receptor, which is involved in the regulation of motor function, reward, and motivation. This compound has also been reported to interact with other neurotransmitter receptors, including the serotonin 5-HT1A receptor and the adrenergic α1 receptor.
Biochemical and Physiological Effects
1-cycloheptyl-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine has been reported to have various biochemical and physiological effects. In animal studies, this compound has been shown to reduce locomotor activity and induce catalepsy, which are consistent with its reported antagonism of the dopamine D2 receptor. This compound has also been reported to have anxiolytic and antipsychotic effects in animal models of anxiety and schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-cycloheptyl-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine in lab experiments include its high potency and selectivity for the dopamine D2 receptor, which makes it a useful tool for studying the role of this receptor in various biological processes. However, the limitations of using this compound include its potential toxicity and the lack of information on its pharmacokinetics and pharmacodynamics.
Orientations Futures
There are several potential future directions for research on 1-cycloheptyl-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine. One direction is to investigate the potential of this compound as a drug candidate for the treatment of neurological and psychiatric disorders. Another direction is to study the mechanisms of action of this compound and its interactions with other neurotransmitter receptors. Additionally, future research could focus on the development of new synthesis methods for this compound and the optimization of its pharmacological properties.
Méthodes De Synthèse
The synthesis of 1-cycloheptyl-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine involves the reaction of 1-(4-fluorophenyl)piperazine with cycloheptyl bromide in the presence of potassium carbonate. The resulting compound is then reacted with 2-(1-piperidinylcarbonyl)phenol in the presence of potassium carbonate to obtain the final product. This synthesis method has been reported in the literature and has been used by many researchers to prepare this compound for scientific research.
Propriétés
IUPAC Name |
[2-(1-cycloheptylpiperidin-4-yl)oxyphenyl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N2O2/c27-24(26-16-8-3-9-17-26)22-12-6-7-13-23(22)28-21-14-18-25(19-15-21)20-10-4-1-2-5-11-20/h6-7,12-13,20-21H,1-5,8-11,14-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSBCMOWMOOPLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCC(CC2)OC3=CC=CC=C3C(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cycloheptyl-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-1-[3-(4-methoxyphenoxy)propoxy]-4-nitrobenzene](/img/structure/B5110229.png)
![4-propyl-9-(2-thienyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5110237.png)
![10-chloro-2,4-dimethyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B5110240.png)

![1-[2-(4-chlorophenoxy)ethoxy]-3-methoxybenzene](/img/structure/B5110259.png)
![ethyl 4-({[(4-methoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5110262.png)


![1-(2-furylmethyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate](/img/structure/B5110280.png)

![2-acetyl-3-(4-fluorophenyl)-8-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5110299.png)


